molecular formula C20H26N2O3S B4890796 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide

Cat. No.: B4890796
M. Wt: 374.5 g/mol
InChI Key: GOBQPWXFICQNGY-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further substituted with an ethyl group and a tert-butylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzenesulfonyl chloride, which is then reacted with 2-ethylaniline to form the intermediate benzenesulfonamide. This intermediate is further reacted with tert-butylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar compounds to 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide include other benzenesulfonamide derivatives such as:

These compounds share similar structural features but differ in their specific substituents, which can significantly affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-16-11-9-10-14-18(16)22(15-19(23)21-20(2,3)4)26(24,25)17-12-7-6-8-13-17/h6-14H,5,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBQPWXFICQNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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